2-nitro-N-(1-phenylethyl)-5-(piperidin-1-yl)aniline
Overview
Description
2-nitro-N-(1-phenylethyl)-5-(piperidin-1-yl)aniline is an organic compound that belongs to the class of nitroanilines. These compounds are characterized by the presence of a nitro group (-NO2) attached to an aniline ring. The compound also features a phenylethyl group and a piperidinyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(1-phenylethyl)-5-(piperidin-1-yl)aniline typically involves multiple steps:
Alkylation: The phenylethyl group can be introduced via Friedel-Crafts alkylation, using phenylethyl chloride and an appropriate catalyst such as aluminum chloride.
Piperidinylation: The piperidinyl group can be introduced through nucleophilic substitution reactions, where piperidine reacts with a suitable leaving group on the aniline derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration and alkylation processes, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are commonly used to optimize these processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group (-NH2), using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group directs incoming electrophiles to specific positions on the ring.
Reduction: The nitro group can be reduced to an amine group using reagents like tin(II) chloride or iron powder in acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Major Products Formed
Amino Derivatives: Reduction of the nitro group forms amino derivatives.
Substituted Anilines: Electrophilic substitution reactions yield various substituted anilines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-nitro-N-(1-phenylethyl)-5-(piperidin-1-yl)aniline involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may affect signaling pathways, metabolic pathways, or other cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-nitroaniline: A simpler compound with a nitro group attached to an aniline ring.
N-phenylethylaniline: An aniline derivative with a phenylethyl group.
5-(piperidin-1-yl)aniline: An aniline derivative with a piperidinyl group.
Uniqueness
2-nitro-N-(1-phenylethyl)-5-(piperidin-1-yl)aniline is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-nitro-N-(1-phenylethyl)-5-piperidin-1-ylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15(16-8-4-2-5-9-16)20-18-14-17(10-11-19(18)22(23)24)21-12-6-3-7-13-21/h2,4-5,8-11,14-15,20H,3,6-7,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNWSDFREPEKGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCCCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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